molecular formula C9H9N3O B2740958 3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine CAS No. 2248385-28-4

3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine

Cat. No.: B2740958
CAS No.: 2248385-28-4
M. Wt: 175.191
InChI Key: PSWRZEMVKNZGOQ-UHFFFAOYSA-N
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Description

3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with a 2-methyloxirane substituent at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde and an epoxide under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice, temperature, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the oxirane substituent.

    Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the 3-position.

Uniqueness

3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine is unique due to the presence of the 2-methyloxirane group, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyrimidine derivatives. This unique structure allows for specific interactions with molecular targets and offers potential for the development of novel therapeutic agents .

Properties

IUPAC Name

3-(2-methyloxiran-2-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-9(6-13-9)7-5-11-8-10-3-2-4-12(7)8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWRZEMVKNZGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CN=C3N2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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